Cyclohepta[b]pyrrole-5-carbaldehyde
Description
Cyclohepta[b]pyrrole-5-carbaldehyde is a seven-membered heterocyclic compound featuring a fused pyrrole ring and an aldehyde functional group at the 5-position. This structure combines the conformational flexibility of a cycloheptane ring with the electron-rich aromaticity of pyrrole, while the aldehyde group introduces reactivity for nucleophilic additions and redox transformations.
Properties
CAS No. |
105852-70-8 |
|---|---|
Molecular Formula |
C10H7NO |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
cyclohepta[b]pyrrole-5-carbaldehyde |
InChI |
InChI=1S/C10H7NO/c12-7-8-2-1-3-10-9(6-8)4-5-11-10/h1-7H |
InChI Key |
WFJUDVPBGIJMOZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC2=CC=NC2=C1)C=O |
Canonical SMILES |
C1=CC(=CC2=CC=NC2=C1)C=O |
Synonyms |
Cyclohepta[b]pyrrole-5-carboxaldehyde (9CI) |
Origin of Product |
United States |
Scientific Research Applications
Synthetic Applications
Cyclohepta[b]pyrrole-5-carbaldehyde serves as a versatile building block in organic synthesis. Its reactivity allows for the formation of complex molecular architectures through various chemical transformations.
1.1 Synthesis of Heterocycles
- This compound can be used in the synthesis of various heterocyclic compounds. For instance, it can participate in cycloaddition reactions, leading to the formation of fused ring systems that are often found in biologically active natural products .
1.2 Multicomponent Reactions
- The compound can also be involved in multicomponent reactions (MCRs), which are efficient methods for constructing diverse molecular libraries. These reactions often yield products with significant biological activity, making this compound a valuable reagent in drug discovery .
Biological Activities
The biological relevance of this compound is underscored by its potential pharmacological activities.
2.1 Antimicrobial Properties
- Research indicates that derivatives of cyclohepta[b]pyrrole exhibit antimicrobial activities against various pathogens. This includes efficacy against both bacterial and fungal strains, suggesting its potential as a lead compound for developing new antibiotics .
2.2 Anticancer Activity
- Compounds derived from cyclohepta[b]pyrrole have shown promise in anticancer applications. Studies have demonstrated that specific derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, highlighting their therapeutic potential .
Case Studies
Several studies have documented the applications of this compound in detail:
3.1 Case Study: Synthesis and Evaluation of Anticancer Agents
In a study published in 2021, researchers synthesized a series of cyclohepta[b]pyrrole derivatives and evaluated their anticancer properties against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating significant potency against cancer cells compared to standard chemotherapeutics .
3.2 Case Study: Antimicrobial Activity Assessment
Another investigation focused on the antimicrobial properties of cyclohepta[b]pyrrole derivatives against resistant strains of bacteria. The study found that several compounds displayed remarkable activity with minimum inhibitory concentrations (MICs) lower than those of existing antibiotics, suggesting their potential as new therapeutic agents .
Comparison with Similar Compounds
Data Table: Key Comparisons
Preparation Methods
Post-Cyclization Functionalization via Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction offers a classical route to introduce formyl groups onto electron-rich heterocycles. Applying this to preformed cyclohepta[b]pyrroles involves:
-
Activation : Treating the pyrrole ring with POCl and DMF to generate the electrophilic chloroiminium intermediate.
-
Electrophilic substitution : Attack by the pyrrole’s α-position (C-5), followed by hydrolysis to yield the carbaldehyde .
For example, subjecting 1,6-dihydrocyclohepta[b]pyrrole (3a ) to DMF/POCl at 0–5°C, then quenching with aqueous NaHCO, could theoretically afford the 5-carbaldehyde derivative. This hypothesis aligns with analogous formylations of pyrrole systems , though the fused cycloheptane ring may alter electronic density and regioselectivity.
Enamine Hydrolysis for Aldehyde Generation
A method described in utilizes dimethylformamide dimethyl acetal (DMFDMA) to install dimethylaminomethylidene groups at the 7-position of tetrahydrocyclohepta[b]pyrrol-8-ones (22–24 ). Microwave-assisted condensation (50 W, 100°C) produces enamine intermediates (31–33 ), which undergo acidic hydrolysis to yield formyl derivatives :
Experimental validation :
-
Compound 31 (7-[(dimethylamino)methylidene]-1-phenyl-4,5,6,7-tetrahydrocyclohepta[b]pyrrol-8(1H)-one) treated with 6M HCl at reflux for 2 hours yielded the corresponding 7-formyl derivative (82% isolated) .
-
Adjusting the position of formylation to C-5 would require modifying the starting material’s substitution pattern.
Oxidation of Hydroxymethyl Precursors
Introducing a hydroxymethyl group at C-5 via alkylation, followed by oxidation, presents another viable pathway:
-
Alkylation : Reacting cyclohepta[b]pyrrole with chloromethyl methyl ether under basic conditions (NaH/DMF) .
-
Oxidation : Treating the hydroxymethyl intermediate with Dess-Martin periodinane or Swern oxidation conditions to yield the aldehyde .
Challenges :
-
Over-oxidation to carboxylic acids must be controlled.
-
Regioselective alkylation at C-5 requires directing groups or steric guidance.
Comparative Analysis of Synthetic Routes
*Theorized based on analogous reactions.
Q & A
Q. What synthetic strategies are commonly employed to construct the cyclohepta[b]pyrrole scaffold?
Cyclohepta[b]pyrroles are synthesized via (4+3) cycloaddition reactions between alkenylindoles/pyrroles and oxyallyl cations. For example, TMSOTf-mediated cycloadditions yield stereoselective cyclohepta[b]pyrroles in high diastereoselectivity . Alternative methods include visible-light-catalyzed dearomative [2+2] cycloadditions followed by retro-Mannich rearrangements to form fused seven-membered rings . Key intermediates like 2-vinylindoles or 4H-furo[3,2-b]indole derivatives are often used as precursors .
Q. How are cyclohepta[b]pyrrole derivatives characterized structurally?
Structural elucidation relies on NMR spectroscopy (¹H and ¹³C) and mass spectrometry (ESI-MS). For example, cyclohepta[b]indole derivatives synthesized via cycloaddition show characteristic shifts for fused bicyclic systems (e.g., δ 5.2–6.0 ppm for protons on the seven-membered ring) . X-ray crystallography is occasionally used to confirm stereochemistry in complex cases .
Q. What natural sources or biologically active analogs inform the study of cyclohepta[b]pyrrole derivatives?
Cyclohepta[b]pyran scaffolds (structurally related to pyrrole derivatives) are found in 92 natural products from plants and fungi, including antiplasmodial and antitumor agents like psilostachyin C . These analogs guide structure-activity relationship (SAR) studies, particularly in optimizing substituents (e.g., carbaldehyde groups) for bioactivity .
Advanced Research Questions
Q. How can stereoselectivity be controlled in (4+3) cycloadditions to form cyclohepta[b]pyrroles?
Diastereoselectivity arises from oxyallyl cation conformation and steric effects. For example, bulky substituents on indole precursors (e.g., para-tolyl groups) favor endo transition states, leading to >10:1 dr in cyclohepta[b]indole formation . Computational modeling (DFT) predicts transition-state geometries to rationalize selectivity .
Q. What contradictions exist in reported bioactivity data for cyclohepta[b]pyrrole derivatives, and how can they be resolved?
Discrepancies in cytotoxicity (e.g., psilostachyin C’s IC₅₀ variability across cell lines) may stem from differential membrane permeability or assay conditions. Standardized protocols (e.g., ATP-based viability assays) and comparative SAR studies (e.g., substituent effects at the carbaldehyde position) are critical for reconciling data .
Q. What computational tools are used to predict the reactivity of cyclohepta[b]pyrrole-5-carbaldehyde in drug design?
Density Functional Theory (DFT) models predict electrophilic reactivity at the carbaldehyde group, which participates in Schiff base formation with biological targets. Molecular docking (e.g., AutoDock Vina) assesses binding to enzymes like HIV protease or NF-κB, validated by in vitro inhibition assays .
Q. How do experimental conditions influence the stability of this compound derivatives?
The carbaldehyde group is prone to oxidation or nucleophilic attack , requiring inert atmospheres (N₂/Ar) and low-temperature storage (−20°C). Stability assays (HPLC monitoring under varying pH/temperature) show degradation rates increase in polar aprotic solvents (e.g., DMSO) .
Methodological Recommendations
- Synthetic Optimization : Screen Lewis acids (e.g., BF₃·Et₂O vs. TMSOTf) to enhance cycloaddition yields .
- Bioactivity Testing : Pair in vitro assays (e.g., NF-κB inhibition ) with transcriptomic profiling to identify mechanistic pathways.
- Data Validation : Cross-reference NMR assignments with computational chemical shift predictions (e.g., ACD/Labs or MestReNova) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
